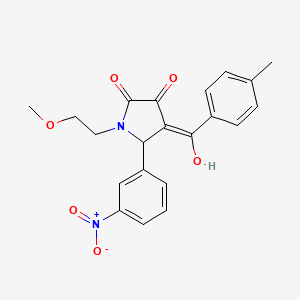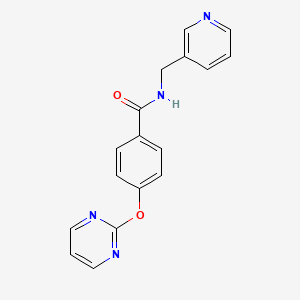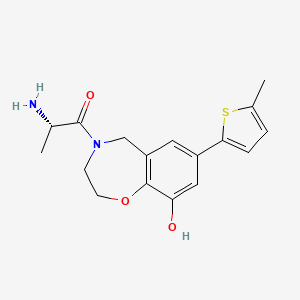![molecular formula C26H25ClN4O3 B5322492 N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)
N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline, commonly known as BCPN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. BCPN belongs to the class of nitroanilines and has a piperazine ring that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of BCPN involves the inhibition of various enzymes and receptors in the body. BCPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. Inhibition of COX-2 can lead to a reduction in inflammation and pain. BCPN has also been shown to inhibit the activity of lipoxygenase, which is an enzyme involved in the production of leukotrienes. Leukotrienes are mediators of inflammation and asthma. Inhibition of lipoxygenase can lead to a reduction in inflammation and asthma. BCPN has also been shown to bind to the dopamine D2 receptor, which is a receptor involved in the regulation of mood and movement. Binding to the dopamine D2 receptor can lead to an increase in dopamine levels, which can improve mood and movement.
Biochemical and Physiological Effects:
BCPN has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death that occurs when cells are damaged or no longer needed. BCPN has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. The compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase and increasing the levels of acetylcholine in the brain. BCPN has also been shown to improve mood and movement by binding to the dopamine D2 receptor and increasing dopamine levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCPN is its potential applications in drug development. The compound has been shown to exhibit various pharmacological properties that make it a promising candidate for the treatment of various diseases. Another advantage of BCPN is its high purity, which is crucial for its applications in drug development. However, one of the limitations of BCPN is its complex synthesis method, which requires several steps and reagents. The synthesis of BCPN is also time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on BCPN. One of the future directions is to investigate the potential use of BCPN in the treatment of neurodegenerative disorders. The compound has been shown to inhibit the activity of acetylcholinesterase, which is a promising target for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another future direction is to investigate the potential use of BCPN in the treatment of cancer. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to determine the efficacy and safety of BCPN in the treatment of cancer. Another future direction is to optimize the synthesis of BCPN to achieve higher yields and purity. The optimization of the synthesis method can lead to a more cost-effective production of BCPN, which can facilitate its applications in drug development.
Méthodes De Synthèse
The synthesis of BCPN involves the reaction of 4-chloro-3-nitrobenzaldehyde with piperazine in the presence of benzylamine and acetic acid. The resulting product is then subjected to an aldol condensation reaction with acryloyl chloride to obtain BCPN. The synthesis of BCPN has been optimized to achieve high yields and purity. The purity of the compound is crucial for its applications in drug development.
Applications De Recherche Scientifique
BCPN has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. BCPN has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Propriétés
IUPAC Name |
(E)-1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c27-22-9-6-20(7-10-22)8-13-26(32)30-16-14-29(15-17-30)23-11-12-25(31(33)34)24(18-23)28-19-21-4-2-1-3-5-21/h1-13,18,28H,14-17,19H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXILXENGYPLR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)

![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)
![ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate](/img/structure/B5322471.png)
![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5322475.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3-(4-piperidinylmethyl)benzamide](/img/structure/B5322497.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)